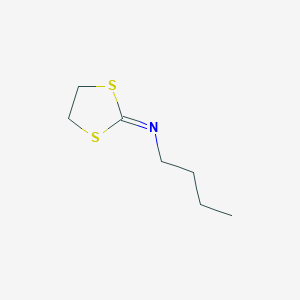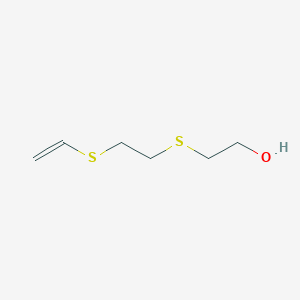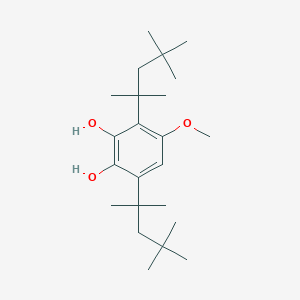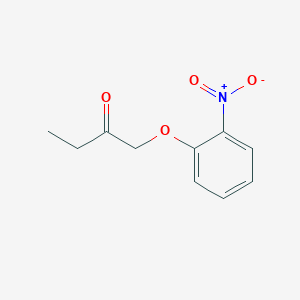
(2-Methyl-3-methylidenepent-4-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-3-methylidenepent-4-en-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a branched aliphatic chain, which includes both a methyl group and a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-methylidenepent-4-en-2-yl)benzene can be achieved through several methods. One common approach involves the alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the use of Grignard reagents. For example, the reaction of benzyl chloride with a Grignard reagent derived from 2-methyl-3-methylidenepent-4-en-2-yl bromide can yield the desired compound. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic processes using solid acid catalysts, such as zeolites, can be employed to facilitate the alkylation reaction. These methods offer advantages in terms of catalyst recovery and reuse, as well as reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-3-methylidenepent-4-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bonds to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents for these reactions include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: HNO3 and H2SO4 for nitration, Cl2 or Br2 for halogenation.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Aplicaciones Científicas De Investigación
(2-Methyl-3-methylidenepent-4-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Methyl-3-methylidenepent-4-en-2-yl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. For example, in electrophilic aromatic substitution reactions, the presence of the aliphatic chain can activate the benzene ring towards electrophiles.
In biological systems, the compound may interact with cellular targets through hydrophobic interactions, hydrogen bonding, and van der Waals forces. These interactions can affect the compound’s binding affinity and specificity for its molecular targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
(2-Methyl-3-methylidenepent-4-en-2-yl)benzene can be compared with other similar compounds, such as:
Toluene: A simpler aromatic hydrocarbon with a single methyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Features an isopropyl group attached to the benzene ring.
Uniqueness
The uniqueness of this compound lies in its branched aliphatic chain, which imparts distinct chemical and physical properties compared to its simpler counterparts
Propiedades
Número CAS |
112824-49-4 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
(2-methyl-3-methylidenepent-4-en-2-yl)benzene |
InChI |
InChI=1S/C13H16/c1-5-11(2)13(3,4)12-9-7-6-8-10-12/h5-10H,1-2H2,3-4H3 |
Clave InChI |
KNMFLZZDFRCSQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C(=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)






![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)




![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
